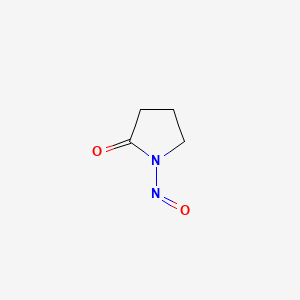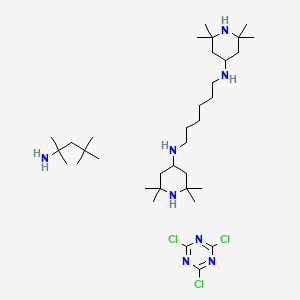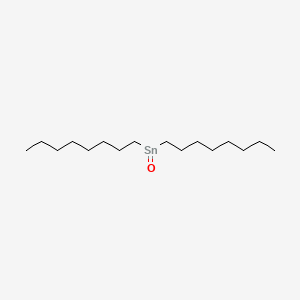
2-(4-Méthoxyphényl)acétamide
Vue d'ensemble
Description
Le 2-(4-méthoxyphényl)acétamide, également connu sous le nom de méthacétine, est un composé organique appartenant à la classe des phénylacétamides. Il se caractérise par la présence d'un groupe méthoxy attaché au cycle benzénique et d'un groupe acétamide. Ce composé est connu pour ses applications dans divers domaines scientifiques, notamment la chimie, la biologie et la médecine .
Applications De Recherche Scientifique
Le 2-(4-méthoxyphényl)acétamide présente une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de divers composés organiques.
Biologie : Employé dans des études portant sur l'activité enzymatique et les voies métaboliques.
Médecine : Enquête sur ses effets thérapeutiques potentiels et comme agent diagnostique dans les tests de la fonction hépatique.
Industrie : Utilisé dans la production de produits pharmaceutiques et d'agrochimiques
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il est connu pour être métabolisé par les enzymes hépatiques, conduisant à la formation d'intermédiaires réactifs qui peuvent être utilisés pour évaluer la fonction hépatique. Les effets du composé sont médiés par des voies impliquant les enzymes du cytochrome P450 .
Composés similaires :
4-Méthoxyacétanilide : Structure similaire mais avec des groupes fonctionnels différents.
N-(4-Méthoxyphényl)acétamide : Un autre dérivé du phénylacétamide avec des propriétés distinctes.
Acétanilide : N'a pas le groupe méthoxy, ce qui entraîne un comportement chimique différent
Unicité : Le this compound est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Son groupe méthoxy augmente sa solubilité et sa réactivité par rapport aux autres phénylacétamides .
Mécanisme D'action
Target of Action
The primary targets of 2-(4-Methoxyphenyl)acetamide are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain . These enzymes are found in the bacterium Alcaligenes faecalis .
Mode of Action
It is known to interact with its targets, the aralkylamine dehydrogenase light and heavy chains . The specific interactions and resulting changes are yet to be elucidated.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 2-(4-méthoxyphényl)acétamide peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de la 4-méthoxyaniline avec l'anhydride acétique. La réaction se produit généralement sous reflux, et le produit est purifié par recristallisation .
Méthodes de production industrielle : Dans les milieux industriels, la production du this compound implique souvent l'utilisation de réacteurs à grande échelle et de conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que l'extraction par solvant, la distillation et la cristallisation pour isoler et purifier le produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le 2-(4-méthoxyphényl)acétamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe acétamide en amine.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes ou les nucléophiles peuvent faciliter les réactions de substitution
Principaux produits formés :
Oxydation : Formation d'acide 4-méthoxybenzoïque.
Réduction : Formation de 4-méthoxyaniline.
Substitution : Formation de divers phénylacétamides substitués.
Comparaison Avec Des Composés Similaires
4-Methoxyacetanilide: Similar structure but with different functional groups.
N-(4-Methoxyphenyl)acetamide: Another phenylacetamide derivative with distinct properties.
Acetanilide: Lacks the methoxy group, leading to different chemical behavior
Uniqueness: 2-(4-Methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and reactivity compared to other phenylacetamides .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKQIWCQICCYQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979618 | |
| Record name | 2-(4-Methoxyphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6343-93-7 | |
| Record name | (4-Methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6343-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6343-93-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methoxyphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-METHOXYPHENYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDT39HU3CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of the structural differences between N-[4-(methacryloyloxy)phenyl]-2-(4-methoxyphenyl)acetamide (OM) and N-[4-[[(4-methoxyphenyl)acetyl]oxy]phenyl]methacrylamide (MA) on their polymerization rates?
A: Both OM and MA share the 2-(4-Methoxyphenyl)acetamide structure but differ in the position and nature of the methacrylic group attachment. This difference significantly impacts their reactivity in free radical polymerization. Specifically, OM, a methacrylic ester, polymerizes at a higher rate than MA, a methacrylamide. [] This difference is attributed to the electronic effects of the functional groups, influencing the reactivity of the π-double bond involved in the polymerization. []
Q2: How does the incorporation of 2-(4-Methoxyphenyl)acetamide into methacrylic copolymers affect their glass transition temperature (Tg)?
A: Research indicates that the presence of large polar side groups like those in poly[N-[4-(methacryloyloxy)phenyl]-2-(4-methoxyphenyl)-acetamide] (poly-O) and poly[N-[4-[[(4-methoxyphenyl)acetyl]oxy]phenyl]methacrylamide] (poly-A) significantly influences the Tg of acrylic copolymers. [] The Tg values are dependent on the specific structure and orientation of the 2-(4-Methoxyphenyl)acetamide moiety within the polymer chain. Further studies on copolymers with hydroxyethyl methacrylate suggest that the distribution of monomeric units, particularly the alternating diads, plays a crucial role in determining the overall Tg of the copolymer. []
Q3: What is the significance of studying the crystal structure of compounds containing 2-(4-Methoxyphenyl)acetamide?
A: Understanding the crystal structure of a compound provides valuable insights into its physical and chemical properties. For instance, the single-crystal X-ray diffraction study of N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate, a complex molecule containing the 2-(4-methoxyphenyl)acetamide moiety, revealed important details about its molecular conformation and interactions with solvent molecules. [] This type of structural information is crucial for understanding the compound's stability, solubility, and potential for further modifications.
Q4: How does the pH of the environment affect the swelling and drug release properties of hydrogels containing 2-(4-Methoxyphenyl)acetamide derivatives?
A: Research on pH-sensitive hydrogels incorporating methacrylic derivatives of 2-(4-Methoxyphenyl)acetamide reveals that the pH of the surrounding environment plays a critical role in their swelling behavior and drug release kinetics. [] Specifically, these hydrogels exhibit increased swelling and faster hydrolysis in simulated intestinal fluid (SIF, pH 7.0) compared to simulated gastric fluid (SGF, pH 1.2). [] This pH-responsive behavior is attributed to the presence of ionizable groups, like methacrylic acid, within the hydrogel structure, which alter their swelling and degradation properties depending on the pH. [] This suggests potential applications of these materials for targeted drug delivery to specific regions of the gastrointestinal tract.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
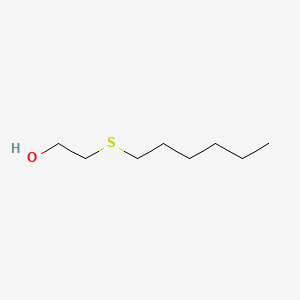

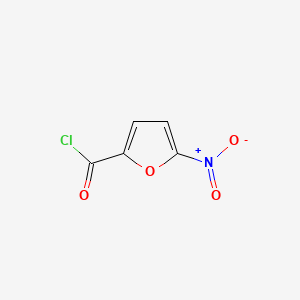



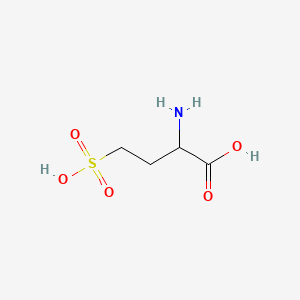

![3-[4-(Dimethylamino)phenyl]prop-2-enal](/img/structure/B1347037.png)
